molecular formula C15H12N4O3 B12622333 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate CAS No. 918132-94-2

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate

Cat. No.: B12622333
CAS No.: 918132-94-2
M. Wt: 296.28 g/mol
InChI Key: VJWVKSGUXPCTGS-UHFFFAOYSA-N
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Description

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl acetate group, making it a unique and interesting molecule for scientific research.

Chemical Reactions Analysis

Types of Reactions

4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

Properties

CAS No.

918132-94-2

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl] acetate

InChI

InChI=1S/C15H12N4O3/c1-8(20)22-10-4-2-9(3-5-10)11-6-13(14(16)21)18-15-12(11)7-17-19-15/h2-7H,1H3,(H2,16,21)(H,17,18,19)

InChI Key

VJWVKSGUXPCTGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

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